molecular formula C20H21N3O3S2 B2929675 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 328038-36-4

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2929675
CAS No.: 328038-36-4
M. Wt: 415.53
InChI Key: NNXBEJNXLKDNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" (hereafter referred to as Compound X) is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further functionalized with a 4-(pyrrolidin-1-ylsulfonyl) group, distinguishing it from structurally related analogs. This compound is of interest in medicinal chemistry due to the tetrahydrobenzo[b]thiophene scaffold’s prevalence in kinase inhibitors, antimicrobial agents, and enzyme modulators .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c21-13-17-16-5-1-2-6-18(16)27-20(17)22-19(24)14-7-9-15(10-8-14)28(25,26)23-11-3-4-12-23/h7-10H,1-6,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXBEJNXLKDNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b]thiophene Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Pyrrolidinylsulfonyl Group: This step may involve the reaction of the tetrahydrobenzo[b]thiophene intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of cyano-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between Compound X and its closest analogs:

Compound Name Core Structure Substituents on Benzamide Biological Activity/Application Key Reference
Compound X Tetrahydrobenzo[b]thiophene 4-(Pyrrolidin-1-ylsulfonyl) Not reported (hypothetical kinase/EGFR)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) Tetrahydrobenzo[b]thiophene 3,5-Dihydroxy Antioxidant in emulsions
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(isoxazolo[3,4-b]pyridin-3-ylamino)acetamide Tetrahydrobenzo[b]thiophene Isoxazole-pyridinamine Dual EGFR/HER2 inhibition
N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-chlorobenzamide Tetrahydrobenzo[b]thiophene 4-Chloro Structural/crystallographic studies
4-(tert-Butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide Tetrahydrobenzo[b]thiophene 4-tert-Butyl, pyrrolidinylmethyl Not reported
(E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide derivatives Tetrahydrobenzo[b]thiophene Hydrazine-carboxamide α-Glucosidase inhibition

Key Differences and Implications

This contrasts with SIM-53B’s 3,5-dihydroxy groups, which prioritize antioxidant activity through radical scavenging . Compared to the 4-chloro substituent in ’s analog, the sulfonyl group in Compound X increases polarity, likely improving aqueous solubility but reducing membrane permeability .

Biological Activity :

  • Analogs with isoxazole-pyridinamine () or hydrazine-carboxamide () side chains exhibit kinase or α-glucosidase inhibition, suggesting Compound X may share similar targets due to its sulfonamide moiety .
  • The pyrrolidine ring in Compound X and ’s analog introduces conformational flexibility, which may optimize binding pocket interactions in enzyme targets .

Synthetic Routes :

  • Compound X’s synthesis likely parallels methods for related derivatives, such as microwave-assisted Gewald reactions for the tetrahydrobenzo[b]thiophene core () followed by sulfonation and amide coupling .

Physicochemical Properties :

  • The pyrrolidin-1-ylsulfonyl group balances lipophilicity (predicted log P ~2.5–3.0) and solubility, contrasting with more hydrophobic analogs like the 4-tert-butyl derivative (log P ~4.0) .

Research Findings and Data

  • Crystallography : Analogs in adopt a half-chair conformation in the tetrahydrobenzo[b]thiophene ring, a feature conserved across derivatives. However, bulky substituents like sulfonyl groups may disrupt crystal packing compared to halogens or methoxy groups .
  • Enzyme Inhibition : Hydrazine-carboxamide analogs () inhibit α-glucosidase with IC50 values of 0.8–2.3 µM, suggesting that Compound X’s sulfonamide could target similar enzymes .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 298.38 g/mol

Biological Activity Overview

Numerous studies have explored the biological activities of similar compounds, particularly those containing the benzo[b]thiophene core and sulfonamide functionalities. The following sections summarize key findings regarding the biological activities attributed to this compound.

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor activity. For instance, a study on pyrazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications in the structure can enhance cytotoxicity against tumors .

Table 1: Summary of Antitumor Activities of Similar Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BA5498.2ROS generation
N-(3-cyano...)HeLa5.0Cell cycle arrest

Anti-inflammatory Activity

Compounds with benzo[b]thiophene moieties have also been reported to exhibit anti-inflammatory properties. For example, certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages . This suggests a potential for developing anti-inflammatory agents based on this scaffold.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been explored in various studies. A notable study indicated that derivatives could disrupt bacterial cell membranes leading to cell lysis .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-(3-cyano...)Pseudomonas aeruginosa8 µg/mL

Case Studies

  • Case Study on Antitumor Effects : In a study involving MCF-7 breast cancer cells, the compound exhibited a significant reduction in cell viability at concentrations above 5 µM. The mechanism was linked to apoptosis as confirmed by caspase activity assays .
  • Case Study on Anti-inflammatory Properties : Another investigation highlighted the compound's ability to inhibit LPS-induced TNF-alpha production in RAW 264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the functional groups attached to the core structure significantly influence the biological activity of these compounds. For example:

  • Substitution at the pyrrolidine ring enhances solubility and bioavailability.
  • Alterations in the cyano group can affect potency against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.